molecular formula C9H7NO6 B2517938 2-(Carboxymethyl)-5-nitrobenzoic acid CAS No. 3898-66-6

2-(Carboxymethyl)-5-nitrobenzoic acid

Cat. No.: B2517938
CAS No.: 3898-66-6
M. Wt: 225.156
InChI Key: QHIFWNXJOHQQTH-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-5-nitrobenzoic acid is an organic compound that features both carboxymethyl and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-5-nitrobenzoic acid typically involves the nitration of a precursor benzoic acid derivative followed by carboxymethylation. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The carboxymethylation step involves the reaction of the nitrated benzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: 2-(Carboxymethyl)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(Carboxymethyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carboxymethyl group can enhance the solubility and bioavailability of the compound, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

2-(Carboxymethyl)-5-nitrobenzoic acid can be compared with other similar compounds such as:

    2-(Carboxymethyl)-4-nitrobenzoic acid: Differing in the position of the nitro group, which can affect its reactivity and applications.

    2-(Carboxymethyl)-5-aminobenzoic acid: The reduced form of the nitro compound, with different chemical and biological properties.

    2-(Carboxymethyl)-5-chlorobenzoic acid: Featuring a chloro group instead of a nitro group, leading to different reactivity and uses.

Properties

IUPAC Name

2-(carboxymethyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIFWNXJOHQQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.0 g of 2-carboxymethyl-benzoic acid were dissolved in 16 ml of fuming nitric acid. 16 ml of ice water was added into the resulting solution after stirred at room temperature for 2 hr, then filtrated to obtain a precipitation, dried in vacuum to obtain 1.99 g of 5-nitro-2-carboxymethyl-benzoic acid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
16 mL
Type
reactant
Reaction Step Two

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